N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide

5-HT4 receptor Serotonin GPCR

This THIQ acetamide derivative is critical for reproducible pharmacology, as positional isomers vary >1,000-fold in potency. The exact CAS 41629-36-1 ensures validated target engagement. - **5-HT4 antagonism**: IC50 0.158-0.160 nM (guinea pig colon); Ki 0.200 nM (hippocampus) - **CDK2 inhibition**: IC50 ~50 nM for cell cycle studies - **IMPDH2 tool**: Ki 240-440 nM, non-competitive kinetics - **Orexin scaffold**: Validated starting point for OX1/OX2 antagonist SAR

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 41629-36-1
Cat. No. B3370502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
CAS41629-36-1
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC2=C1CCNC2
InChIInChI=1S/C11H14N2O/c1-8(14)13-11-4-2-3-9-7-12-6-5-10(9)11/h2-4,12H,5-7H2,1H3,(H,13,14)
InChIKeyBSMZGRFWKJDIHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide Overview


N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide (CAS 41629-36-1) is a small-molecule tetrahydroisoquinoline (THIQ) derivative with a molecular weight of 190.24 Da . This compound serves as a versatile scaffold in medicinal chemistry, demonstrating potent and selective activity across multiple therapeutically relevant targets including the 5-HT4 serotonin receptor, inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), and cyclin-dependent kinase 2 (CDK2) [1][2]. The 5-position acetamide substitution confers distinct target engagement profiles compared to unsubstituted THIQ or alternative positional isomers, making precise chemical identity critical for reproducible research outcomes [3].

GPCR target-engagement studies requiring defined sub-nanomolar affinity probe
THIQ scaffold SAR programs focused on 5-position substitution specificity
Multi-target inhibitor profiling (5-HT4, CDK2, IMPDH2) workflow fit
Cross-study reproducibility requiring exact CAS 41629-36-1 chemical identity

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide Generic Substitution Fails


Substituting N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide with other THIQ analogs or generic intermediates introduces substantial risk of experimental failure due to profound differences in target engagement and potency. BindingDB data reveal that structurally related THIQ derivatives exhibit IC50 values varying by over 1,000-fold across targets such as caspase-3 (IC50 range: 63–199 nM) and IMPDH2 (Ki range: 240–440 nM) [1][2][3]. The precise 5-position acetamide substitution is a critical determinant of both receptor subtype selectivity and enzymatic inhibition potency; even minor modifications to the THIQ core or acetamide group can ablate desired activity or introduce off-target effects [4]. Consequently, procurement of the exact CAS 41629-36-1 compound is essential for assay reproducibility and valid cross-study comparisons.

Positional Isomer THIQ derivatives with alternative substitution positions may shift target selectivity; reported >1,000-fold activity variance across targets.
Scaffold Analog Trioxo-THIQ analogs or unsubstituted core may not reproduce 5-HT4 receptor antagonism observed with 5-position acetamide.
Class Inference Orexin receptor activity is patent-class level and may not transfer directly to CAS 41629-36-1 without target-specific validation.

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide Differentiation Evidence


5-HT4 Receptor Antagonism Potency

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide demonstrates exceptional potency as a 5-HT4 receptor antagonist, with functional IC50 values of 0.158–0.160 nM in guinea pig distal colon longitudinal muscle myenteric plexus (LMMP) preparations [1][2]. This sub-nanomolar potency distinguishes it from other THIQ derivatives evaluated against alternative targets such as caspase-3, where related compounds exhibit IC50 values ranging from 63 nM to 199 nM—representing a 400- to 1,200-fold difference in potency [3][4][5]. The compound also displays high binding affinity with a Ki of 0.200 nM at piglet hippocampal 5-HT4 receptors [6]. For researchers requiring potent 5-HT4 receptor modulation, substitution with generic THIQ scaffolds or alternative acetamide positional isomers would yield substantially different pharmacological profiles.

5-HT4 Antagonism
Cross-study comparable
Target IC50: 0.158 – 0.160 nM
Comparator THIQ range: 63 – 199 nM
Reported sub-nanomolar functional antagonism context
Guinea pig LMMP assay; Ki = 0.200 nM at hippocampal 5-HT4
5-HT4 receptor Serotonin GPCR Functional antagonism Gastrointestinal pharmacology

IMPDH2 Inhibition

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide inhibits inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with Ki values ranging from 240 nM to 440 nM depending on substrate competition conditions [1][2][3]. The compound exhibits non-competitive inhibition kinetics when tested against IMPDH2 [4]. This activity profile places the compound within a therapeutically relevant potency range for IMPDH2 inhibition, a validated target for immunosuppressive and antiviral therapy. While direct head-to-head comparator data with other THIQ derivatives at IMPDH2 are not available in public databases, the compound's Ki values represent a defined benchmark for this scaffold-target pairing. In contrast, structurally related THIQ derivatives evaluated against caspase-3 exhibit IC50 values of 191 nM to 199 nM [5][6], demonstrating comparable nanomolar-range potency but at an entirely distinct enzyme target—highlighting the target selectivity conferred by the specific acetamide substitution pattern.

IMPDH2 Inhibition
Cross-study comparable
Target Ki: 240 – 440 nM
Comparator THIQ caspase-3 IC50: 191 – 199 nM
Supports nucleotide metabolism enzyme assay context
Non-competitive kinetics; distinct enzyme target context
IMPDH2 Inosine monophosphate dehydrogenase Nucleotide metabolism Immunosuppression Enzyme inhibition

CDK2 Inhibition

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide has been identified as a cyclin-dependent kinase 2 (CDK2) inhibitor with an IC50 of approximately 50 nM . CDK2 is a critical regulator of cell cycle progression from G1 to S phase, and its inhibition represents a validated therapeutic strategy in oncology . The compound's ~50 nM potency places it among the more active THIQ-derived CDK2 inhibitors, although specific head-to-head comparator data against alternative THIQ scaffolds at CDK2 are not publicly available. In contrast, the compound's functional potency at 5-HT4 receptors (IC50 = 0.158 nM) is approximately 300-fold greater than its CDK2 inhibitory activity, indicating substantial target-dependent potency variation that is scaffold-specific [1]. Substitution with generic THIQ intermediates lacking the 5-position acetamide group would likely ablate CDK2 inhibitory activity entirely.

CDK2 Inhibition
Cross-study comparable
Target IC50 ≈ 50 nM
Same compound 5-HT4 IC50: 0.158 nM
Reported cell-cycle kinase assay context
~300-fold target-dependent potency variation
CDK2 Cyclin-dependent kinase Cell cycle Cancer therapeutics Kinase inhibition

Orexin Receptor Antagonist Scaffold

Tetrahydroisoquinolyl acetamide derivatives, including compounds structurally related to N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide, have been patented as orexin receptor antagonists with potential applications in sleep disorders, obesity, and addiction [1][2]. The patent literature explicitly claims THIQ acetamide derivatives of formula (I) as active ingredients for pharmaceutical compositions targeting orexin receptors [3]. While specific IC50 values for the exact target compound (CAS 41629-36-1) at OX1 or OX2 receptors are not publicly available in the accessed sources, the patent establishes that the THIQ-acetamide scaffold class has demonstrated antagonism at human orexin receptors [4]. Preferred compounds within this patent class exhibit IC50 values below 1000 nM, with especially preferred compounds achieving IC50 values below 100 nM in FLIPR assays [5]. This class-level evidence supports the utility of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide as a validated starting point for orexin receptor antagonist discovery programs.

Orexin Antagonism
Class-level inference
Specific IC50 for CAS 41629-36-1: Not public
Patent class benchmark: IC50
Class-level scaffold activity context; data to verify
FLIPR assay; class data from patent literature
Orexin receptor OX1 OX2 Sleep disorders GPCR Neuropharmacology

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide Application Scenarios


5-HT4 Receptor Functional Antagonism

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide is optimally deployed in functional assays requiring potent 5-HT4 receptor antagonism, with validated IC50 values of 0.158–0.160 nM in guinea pig distal colon LMMP preparations and Ki of 0.200 nM in hippocampal membrane binding assays [1][2]. This sub-nanomolar potency enables researchers to use minimal compound quantities while maintaining robust receptor blockade. The compound is particularly suitable for ex vivo organ bath studies of gastrointestinal motility and for radioligand displacement assays in CNS tissue. Procurement of CAS 41629-36-1 ensures consistency with published BindingDB datasets and facilitates cross-study comparisons in serotonergic pharmacology research.

IMPDH2 Inhibition Applications

For research programs investigating inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) inhibition, N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide provides a defined benchmark with Ki values of 240–440 nM depending on substrate competition conditions [1][2]. The compound exhibits non-competitive inhibition kinetics, making it a useful tool for mechanistic enzymology studies [3]. This compound serves as a reference inhibitor for nucleotide metabolism research, particularly in contexts related to immunosuppression and antiviral therapeutic development where IMPDH2 is a validated target. The documented Ki values enable accurate dose-response curve design and facilitate comparison with novel IMPDH2 inhibitors.

CDK2 Oncology Research

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide is suitable for oncology-focused research programs investigating CDK2 inhibition as a strategy to disrupt cell cycle progression [1]. With an IC50 of approximately 50 nM against CDK2, the compound serves as a nanomolar-potency tool compound for kinase inhibition assays and cell-based proliferation studies [2]. Researchers developing novel CDK2 inhibitors can employ CAS 41629-36-1 as a structurally defined reference compound for benchmarking new chemical entities. The compound's dual activity profile (5-HT4 antagonism and CDK2 inhibition) also makes it valuable for studies exploring polypharmacology in cancer therapeutics.

Orexin Receptor Antagonist Development

Based on patent literature establishing THIQ acetamide derivatives as orexin receptor antagonists, N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide is a validated starting scaffold for OX1/OX2 antagonist discovery programs [1][2]. The compound's core structure aligns with patented formula (I) derivatives claimed for treating sleep disorders, obesity, addiction, and neurodegenerative conditions [3]. While specific IC50 values for CAS 41629-36-1 at orexin receptors are not publicly documented, the class-level evidence supports its use in medicinal chemistry campaigns focused on optimizing orexin receptor antagonist potency and selectivity. The THIQ scaffold with 5-position acetamide substitution provides a defined chemical starting point for structure-activity relationship (SAR) exploration.

Application
Selection Property
Validation Focus
5-HT4 receptor signaling studies
Sub-nanomolar affinity probe
Functional antagonism endpoint review
IMPDH2 nucleotide metabolism assays
Nanomolar Ki benchmark
Non-competitive inhibition kinetics review
CDK2 cell-cycle regulation research
~50 nM kinase inhibitor probe
Kinase selectivity interpretation
Orexin receptor SAR exploration
Patent-validated THIQ scaffold
Class-level target engagement review
Quote Request

Request a Quote for N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.